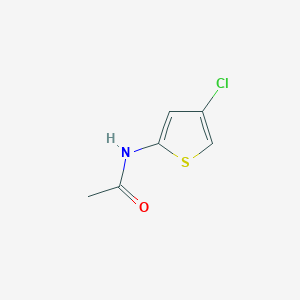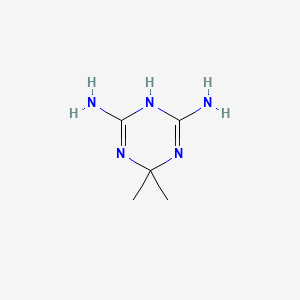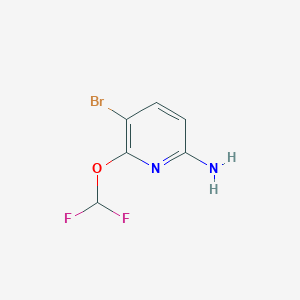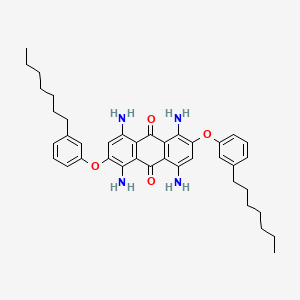
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups and heptylphenoxy substituents. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is a common precursor in anthraquinone chemistry.
Amination: The introduction of amino groups at positions 1, 4, 5, and 8 is achieved through a series of nitration and reduction reactions. Nitration is typically carried out using concentrated nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Phenoxy Substitution: The phenoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the aminated anthraquinone with 3-heptylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and coatings.
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,5,6-Tetraamino-1,4-benzoquinone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is unique due to its specific heptylphenoxy substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in applications requiring high lipophilicity.
特性
CAS番号 |
88600-17-3 |
|---|---|
分子式 |
C40H48N4O4 |
分子量 |
648.8 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)39(45)34-30(42)24-32(38(44)36(34)40(33)46)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3 |
InChIキー |
AOMJFLWXWNVQJL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




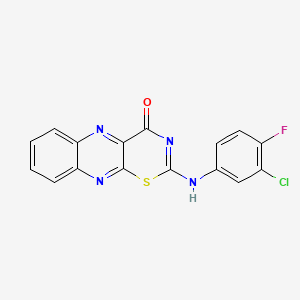
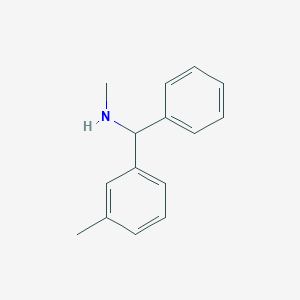
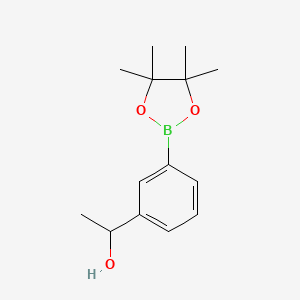
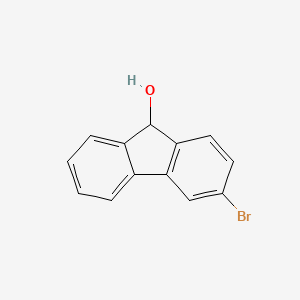
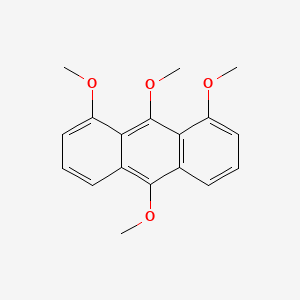
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)
